molecular formula C23H21N3 B14249354 (1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile CAS No. 243836-01-3

(1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile

Cat. No.: B14249354
CAS No.: 243836-01-3
M. Wt: 339.4 g/mol
InChI Key: QGUJIPADWNMGSY-UHFFFAOYSA-N
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Description

(1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile is an organic compound belonging to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with dibenzyl groups and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile typically involves the reaction of benzimidazole derivatives with appropriate alkylating agents. One common method is the alkylation of 1,3-dibenzyl-2,3-dihydro-1H-benzimidazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry

In chemistry, (1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that benzimidazole derivatives exhibit significant biological activities, making them valuable in drug discovery .

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They are studied for their ability to inhibit specific enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-diphenylaniline
  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine

Uniqueness

(1,3-Dibenzyl-2,3-dihydro-1H-benzimidazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

243836-01-3

Molecular Formula

C23H21N3

Molecular Weight

339.4 g/mol

IUPAC Name

2-(1,3-dibenzyl-2H-benzimidazol-2-yl)acetonitrile

InChI

InChI=1S/C23H21N3/c24-16-15-23-25(17-19-9-3-1-4-10-19)21-13-7-8-14-22(21)26(23)18-20-11-5-2-6-12-20/h1-14,23H,15,17-18H2

InChI Key

QGUJIPADWNMGSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(N(C3=CC=CC=C32)CC4=CC=CC=C4)CC#N

Origin of Product

United States

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